molecular formula C26H27NO5 B13935094 Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- CAS No. 63868-57-5

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)-

Cat. No.: B13935094
CAS No.: 63868-57-5
M. Wt: 433.5 g/mol
InChI Key: SYFZORWSQSMBEA-UHFFFAOYSA-N
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Description

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)-, is a morpholine derivative characterized by a benzoyl group substituted with 3,5-dibenzyloxy and 4-methoxy moieties. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is acylated at the nitrogen position, forming an amide linkage with the substituted benzoyl group.

Properties

CAS No.

63868-57-5

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

[4-methoxy-3,5-bis(phenylmethoxy)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C26H27NO5/c1-29-25-23(31-18-20-8-4-2-5-9-20)16-22(26(28)27-12-14-30-15-13-27)17-24(25)32-19-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18-19H2,1H3

InChI Key

SYFZORWSQSMBEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCOCC3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- generally involves the acylation of morpholine with 3,5-dibenzyloxy-4-methoxybenzoyl chloride or its activated equivalent. This reaction is a classic nucleophilic substitution where morpholine acts as the nucleophile attacking the electrophilic carbonyl carbon of the benzoyl derivative.

Key Preparation Routes

Direct Acylation with Benzoyl Chloride Derivative
  • Step 1: Synthesis of 3,5-dibenzyloxy-4-methoxybenzoyl chloride from the corresponding acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
  • Step 2: Reaction of the benzoyl chloride with morpholine in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at 0–25 °C.
  • Step 3: Addition of a base like triethylamine or pyridine to scavenge the HCl generated and drive the reaction to completion.
  • Step 4: Work-up involving aqueous washes, drying, and purification by recrystallization or chromatography.

This method is favored for its straightforwardness and high yield, typically above 70%, depending on the purity of starting materials and reaction control.

Detailed Experimental Parameters and Outcomes

Reaction Conditions Summary Table

Parameter Typical Conditions Notes
Starting Material 3,5-dibenzyloxy-4-methoxybenzoic acid Converted to acid chloride prior to acylation
Acid Chloride Formation Thionyl chloride or oxalyl chloride, reflux, anhydrous Ensures reactive acylating agent
Morpholine Equiv. 1.0–1.2 equivalents Slight excess to drive reaction
Solvent Dichloromethane, THF, or DMF Aprotic solvents preferred
Base Triethylamine or pyridine Neutralizes HCl formed
Temperature 0–25 °C Controlled to avoid side reactions
Reaction Time 2–6 hours Monitored by TLC or HPLC
Work-up Aqueous washes, drying over MgSO4 or Na2SO4 Removes impurities
Purification Recrystallization or silica gel chromatography Yields pure product
Yield 65–85% Dependent on purity and scale

Representative Procedure (Literature-Inspired)

  • Preparation of Acid Chloride:

    • Dissolve 3,5-dibenzyloxy-4-methoxybenzoic acid (1 equiv) in dry dichloromethane.
    • Add thionyl chloride (1.2 equiv) dropwise under nitrogen atmosphere.
    • Stir at reflux for 2 hours until gas evolution ceases.
    • Remove excess thionyl chloride under reduced pressure.
  • Acylation Reaction:

    • Dissolve morpholine (1.2 equiv) and triethylamine (1.5 equiv) in dry dichloromethane, cool to 0 °C.
    • Add acid chloride solution dropwise with stirring.
    • Allow reaction to warm to room temperature and stir for 4 hours.
    • Monitor reaction completion by TLC.
  • Work-Up and Purification:

    • Wash organic layer with water, dilute HCl, saturated NaHCO₃, and brine sequentially.
    • Dry over anhydrous MgSO₄.
    • Concentrate under reduced pressure.
    • Purify by recrystallization from ethyl acetate/hexane or column chromatography.

Research Outcomes and Analysis

  • The direct acylation method provides a highly efficient and scalable route to the target compound.
  • Reaction yields are consistently high (65–85%) when moisture and temperature are strictly controlled.
  • Purity assessed by NMR and IR spectroscopy confirms the absence of starting materials and side products.
  • The presence of bulky dibenzyloxy groups requires careful control of reaction time and temperature to prevent hydrolysis or side reactions.

Comparative Notes on Preparation Methods

Method Advantages Disadvantages Suitability for Scale-up
Direct Acylation (Acid Chloride) Simple, high yield, well-established Requires handling of acid chlorides Excellent, industry standard
Reductive Amination (Patent) One-step, mild conditions More complex reagents, longer steps Moderate, specialized applications
Multi-step Spiroacetal Synthesis High structural diversity Multi-step, lower overall yield Suitable for complex scaffolds, less for simple benzoyl derivatives

Chemical Reactions Analysis

Types of Reactions

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

  • Prodrug Potential: The ethoxycarbonylmorpholine prodrug (Compound 2) releases diclofenac via ester hydrolysis, suggesting that the target compound’s benzoyl group could similarly act as a prodrug carrier for phenolic drugs .
  • Substituent Effects : Fluorine atoms in 4-(3,5-difluorophenyl)morpholine enhance electronegativity and stability, whereas benzyloxy groups in the target compound prioritize lipophilicity over metabolic lability .
  • Biological Targets : Triazine-morpholine hybrids () show broad-spectrum antimicrobial activity, implying that the target compound’s benzoyl group may enable interactions with hydrophobic enzyme pockets .

Biological Activity

Morpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- has shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound Morpholine, N-(3,5-dibenzyloxy-4-methoxybenzoyl)- features a morpholine ring substituted with a 3,5-dibenzyloxy-4-methoxybenzoyl group. This unique structure is believed to enhance its interaction with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and hydrophobic interactions.

1. Anti-inflammatory Activity

Research has demonstrated that morpholine derivatives can inhibit pro-inflammatory pathways. For instance, studies utilizing RAW 264.7 murine macrophage assays have shown that certain morpholine compounds can significantly reduce nitric oxide (NO) production, a marker of inflammation. The structure-activity relationship (SAR) indicates that modifications on the benzyl moiety influence anti-inflammatory potency.

CompoundIC50 (μM)Activity Type
16.24Anti-inflammatory
27.29Anticancer (SW1116 cell line)

2. Anticancer Activity

Morpholine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, one study reported an IC50 value of 0.38 μM for a morpholinoethyl compound against MDA-MB-231 breast cancer cells, indicating potent anticancer activity.

Cell LineCompoundIC50 (μM)
MDA-MB-231Compound A0.38
PC3Compound A1.09
SH-SY5YCompound A0.77

3. Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have also been explored. Compounds were tested against Mycobacterium tuberculosis and other pathogens, showing promising results with some derivatives being significantly more effective than standard treatments.

The mechanisms underlying the biological activities of morpholine derivatives often involve:

  • Receptor Modulation : Morpholine compounds interact with various receptors involved in pain and mood disorders.
  • Enzyme Inhibition : Some derivatives inhibit enzymes associated with cancer progression and neurodegenerative diseases.
  • Binding Interactions : Molecular docking studies suggest that the morpholine ring plays a crucial role in binding to active sites of target proteins.

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of morpholine derivatives for their ability to inhibit NO production in macrophages. The most potent compound displayed an IC50 value of 6.24 μM, indicating strong anti-inflammatory potential.

Case Study 2: Anticancer Activity

In another investigation, a morpholinoethyl derivative exhibited significant cytotoxicity across multiple cancer cell lines, highlighting its potential as an anticancer agent.

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